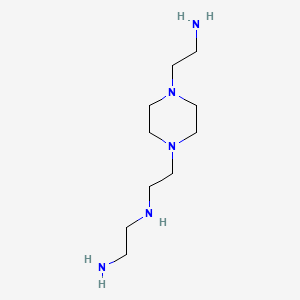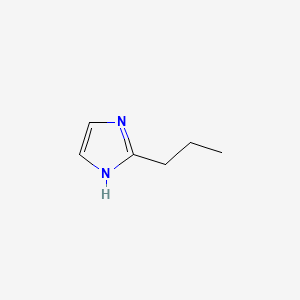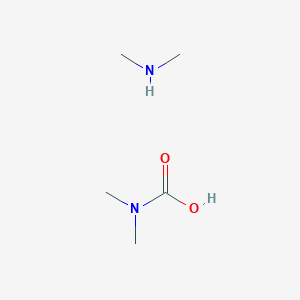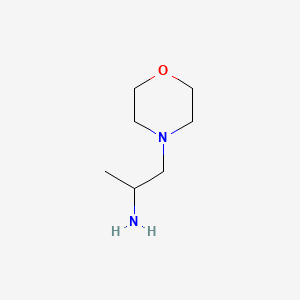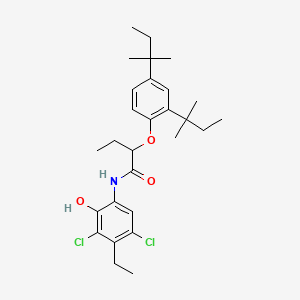![molecular formula C6H7N5 B1360416 4-Amino-1-metil-1H-pirazolo[3,4-d]pirimidina CAS No. 6284-74-8](/img/structure/B1360416.png)
4-Amino-1-metil-1H-pirazolo[3,4-d]pirimidina
Descripción general
Descripción
n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest due to its potential biological and pharmacological activities. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse applications in medicinal chemistry, particularly as kinase inhibitors and anti-inflammatory agents .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a kinase inhibitor, affecting cell signaling pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Mecanismo De Acción
Target of Action
n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine primarily targets the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell proliferation . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression .
Biochemical Pathways
The primary biochemical pathway affected by n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is the CDK2/cyclin A2 pathway . CDK2, when inhibited, disrupts the normal cell cycle, affecting downstream processes such as DNA replication and cell division . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The result of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine’s action is a significant inhibition of cell proliferation, particularly in cancer cells . This is achieved through the compound’s inhibitory effect on CDK2, leading to disruptions in the cell cycle and ultimately inducing apoptosis .
Análisis Bioquímico
Biochemical Properties
n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This compound has been shown to inhibit certain kinases, thereby affecting signal transduction pathways that are critical for cell growth and proliferation . Additionally, n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine interacts with DNA and RNA polymerases, influencing gene expression and replication processes .
Cellular Effects
The effects of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting cell signaling pathways that promote survival and proliferation . It also affects gene expression by inhibiting transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine influences cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves several key interactions at the molecular level. This compound binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts signal transduction pathways, leading to altered cellular responses. Additionally, n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine can intercalate into DNA, interfering with the binding of transcription factors and RNA polymerase, thereby inhibiting gene expression . These molecular interactions result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine have been studied over different time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Short-term exposure to n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine results in immediate inhibition of kinase activity and changes in gene expression . Long-term studies have shown that prolonged exposure can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s effects on normal cells are less pronounced, indicating a degree of selectivity for cancerous cells .
Dosage Effects in Animal Models
The effects of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and bioavailability, impacting its overall therapeutic efficacy .
Transport and Distribution
The transport and distribution of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . This localization is crucial for its activity, as it allows n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine to interact with its target biomolecules . Additionally, binding proteins can influence the compound’s distribution and availability within tissues .
Subcellular Localization
The subcellular localization of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is essential for its activity and function. The compound is predominantly localized in the nucleus, where it can interact with DNA and RNA polymerases . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine to the nucleus . Additionally, the compound can also localize to the cytoplasm, where it interacts with protein kinases and other signaling molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, leading to the formation of the desired product . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines or thiols.
Oxidation: Formation of corresponding oxides under oxidative conditions.
Reduction: Reduction of nitro or carbonyl groups to amines or alcohols
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like methylamine, thiols, and bases such as sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions include various substituted derivatives of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, which can exhibit different biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Aminopyrazolo[3,4-d]pyrimidine
- N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1H-Pyrazolo[3,4-d]pyrimidin-6-amine
Uniqueness
n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. Its methyl group at the nitrogen position enhances its lipophilicity and potentially its ability to cross cell membranes, making it a valuable compound in drug development .
Propiedades
IUPAC Name |
N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-7-5-4-2-10-11-6(4)9-3-8-5/h2-3H,1H3,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXBSUPHBFYSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC2=C1C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901681 | |
| Record name | NoName_817 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6284-74-8 | |
| Record name | 6284-74-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


